N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 5-chloro-2-methylphenyl group and an ethyl group at the 6th position, along with a carboxamide functional group at the 4th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the pyrimidine ring is reacted with an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology:
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Agriculture: It may be used in the development of agrochemicals to protect crops from pests and diseases.
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
- N-(5-Chloro-2-methylphenyl)phthalamic acid
- (3S)-N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the 5-chloro-2-methylphenyl group, they differ in their core structures and functional groups, leading to variations in their chemical and biological properties.
- Unique Properties: N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide’s unique pyrimidine ring and carboxamide group confer distinct reactivity and potential applications compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBSEMMCDPROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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